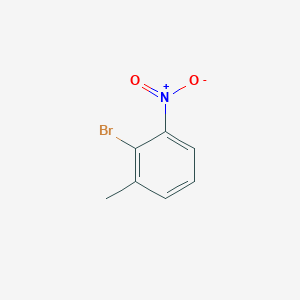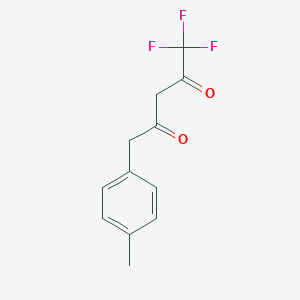
2-Brom-3-Nitrotoluol
Übersicht
Beschreibung
2-Bromo-3-nitrotoluene is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of toluene, where the methyl group is substituted with a bromine atom and a nitro group at the 2 and 3 positions, respectively. This compound is a yellow solid at room temperature and is used in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-nitrotoluene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
Target of Action
2-Bromo-3-nitrotoluene is a chemical compound with the molecular formula CH3C6H3(NO2)Br It’s known that nitroaromatic compounds like 2-bromo-3-nitrotoluene can interact with various biological molecules due to their electrophilic nature .
Mode of Action
It’s known that the compound can be used in the preparation of unsymmetrical dimethyl dinitro biphenyl, via the ullmann reaction . This suggests that it can participate in electrophilic aromatic substitution reactions, where it can interact with its targets and induce changes.
Biochemical Pathways
As a nitroaromatic compound, it may potentially interfere with electron transport, protein functionality, and dna synthesis, given the reactivity of nitro groups .
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (21603 g/mol), boiling point (135-136 °C), and density (0803 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Result of Action
Nitroaromatic compounds can cause oxidative stress and potential cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-nitrotoluene. For instance, temperature can affect the compound’s physical state and reactivity . Moreover, the compound should be stored in a dry, room-temperature environment to maintain its stability .
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in various organic reactions, such as the Ullmann reaction
Molecular Mechanism
It is known that the compound can participate in organic reactions, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that the compound can participate in organic reactions , suggesting that it may interact with certain enzymes or cofactors and potentially affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitrotoluene typically involves a multi-step process starting from toluene. The steps include:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrotoluene.
Bromination: The nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 2-Bromo-3-nitrotoluene
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3-nitrotoluene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Major Products:
Substitution: Products depend on the nucleophile used. For example, using sodium methoxide can yield 2-methoxy-3-nitrotoluene.
Reduction: The reduction of the nitro group results in 2-Bromo-3-aminotoluene
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-nitrotoluene
- 2-Bromo-5-nitrotoluene
- 2-Iodo-3-nitrotoluene
Comparison: 2-Bromo-3-nitrotoluene is unique due to the specific positioning of the bromine and nitro groups, which affects its reactivity and the types of reactions it can undergo. For instance, 2-Bromo-4-nitrotoluene has the nitro group at the 4-position, which changes its chemical behavior and the products formed in reactions .
Eigenschaften
IUPAC Name |
2-bromo-1-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAAVRIWNMTOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282877 | |
| Record name | 2-Bromo-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41085-43-2 | |
| Record name | 41085-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)


![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)






